molecular formula C20H15F2N5O2S B11474832 N-(2-fluorobenzyl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide

N-(2-fluorobenzyl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide

Cat. No.: B11474832
M. Wt: 427.4 g/mol
InChI Key: HPMUCBXYBFOGOZ-UHFFFAOYSA-N
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Description

2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[(2-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a][1,3,5]triazine core

Preparation Methods

The synthesis of 2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[(2-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a][1,3,5]triazine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The introduction of the fluorophenyl groups and the sulfanyl and acetamide functionalities requires further functionalization steps, often involving nucleophilic substitution and coupling reactions. Industrial production methods would likely optimize these steps for efficiency and yield, potentially using automated synthesis techniques and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological pathways.

    Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would depend on the specific biological context in which the compound is used, such as signaling pathways in cancer cells or metabolic pathways in bacteria.

Comparison with Similar Compounds

Similar compounds to 2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[(2-FLUOROPHENYL)METHYL]ACETAMIDE include other pyrazolo[1,5-a][1,3,5]triazine derivatives. These compounds share the same core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The uniqueness of this compound lies in its specific combination of fluorophenyl, sulfanyl, and acetamide groups, which may confer distinct reactivity and biological activity compared to other derivatives.

Properties

Molecular Formula

C20H15F2N5O2S

Molecular Weight

427.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-[[8-(4-fluorophenyl)-4-oxo-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H15F2N5O2S/c21-14-7-5-12(6-8-14)15-10-24-27-18(15)25-19(26-20(27)29)30-11-17(28)23-9-13-3-1-2-4-16(13)22/h1-8,10H,9,11H2,(H,23,28)(H,25,26,29)

InChI Key

HPMUCBXYBFOGOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC3=C(C=NN3C(=O)N2)C4=CC=C(C=C4)F)F

Origin of Product

United States

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